molecular formula C23H26N6O2S2 B12154018 3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12154018
M. Wt: 482.6 g/mol
InChI Key: YIWBXRFAAPBTJM-AQTBWJFISA-N
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Description

3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that features a unique combination of functional groups, including thiazolidinone, imidazole, and pyridopyrimidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic synthesis. The key steps include the formation of the thiazolidinone ring, the introduction of the imidazole group, and the construction of the pyridopyrimidinone core. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that can be performed under controlled conditions to ensure consistency and quality. Techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The thiazolidinone moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazolidinone ring can yield sulfoxides, while reduction of the carbonyl groups can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its ability to interact with various biological targets makes it a valuable tool for drug discovery.

Medicine

In medicine, this compound could be explored as a potential therapeutic agent. Its unique structure may enable it to interact with specific molecular targets, leading to the development of new drugs for various diseases.

Industry

In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its chemical reactivity and stability.

Mechanism of Action

The mechanism of action of 3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The thiazolidinone and imidazole moieties may bind to enzymes or receptors, modulating their activity. The pyridopyrimidinone core may also play a role in stabilizing these interactions, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds containing the imidazole ring, such as metronidazole and omeprazole, are known for their diverse biological activities.

    Thiazolidinone Derivatives: Thiazolidinone-containing compounds, like pioglitazone, are used in the treatment of diabetes.

    Pyridopyrimidinone Derivatives: Compounds with pyridopyrimidinone cores, such as certain kinase inhibitors, are explored for their anticancer properties.

Uniqueness

What sets 3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one apart is its combination of these three functional groups in a single molecule

Biological Activity

The compound 3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic molecule that integrates multiple pharmacologically relevant moieties. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

The compound possesses a unique structural framework that includes:

  • A thiazolidine ring
  • A pyridopyrimidine core
  • An imidazole moiety

The molecular formula is C20H22N4O2S3C_{20}H_{22}N_{4}O_{2}S_{3} with a molecular weight of approximately 446.6 g/mol . Its IUPAC name is (5Z)-3-butan-2-yl-5-[(4-oxo-2-thiomorpholin-4-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, revealing its potential as an antitumor agent , antiviral agent , and antimicrobial agent . Below are the key findings from recent research.

Antitumor Activity

Studies have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • IC50 values for certain thiazole derivatives in cancer cell lines have been reported as low as 1.61 µg/mL , indicating potent antitumor properties .

The mechanism of action appears to involve the inhibition of critical enzymes involved in cell proliferation and survival pathways, such as topoisomerases and kinases.

Antiviral Activity

Research indicates that the compound may disrupt viral replication processes by targeting viral proteins. For example:

  • Thiazolidine derivatives have been shown to inhibit viral enzymes effectively, suggesting that similar mechanisms could apply to this compound .

Antimicrobial Activity

The compound has demonstrated promising results in antimicrobial assays:

  • Minimum inhibitory concentrations (MICs) against various bacterial strains were recorded, showing effectiveness comparable to conventional antibiotics .

This antimicrobial activity is likely due to its ability to interfere with bacterial cell wall synthesis and function.

The biological effects of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound binds to specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It may act on various receptors, modulating their activity and influencing downstream signaling pathways.
  • Cell Cycle Interference : By inhibiting key proteins involved in the cell cycle, it can induce apoptosis in cancer cells.

Case Studies

Several case studies highlight the efficacy of similar compounds in clinical and laboratory settings:

  • Anticancer Efficacy : A study involving thiazole derivatives showed significant tumor regression in xenograft models when treated with compounds structurally related to the target compound .
  • Antiviral Properties : Clinical trials have indicated that thiazolidine-based compounds can reduce viral load in infected patients by targeting viral replication machinery .

Properties

Molecular Formula

C23H26N6O2S2

Molecular Weight

482.6 g/mol

IUPAC Name

(5Z)-3-butan-2-yl-5-[[2-(3-imidazol-1-ylpropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H26N6O2S2/c1-4-16(3)29-22(31)18(33-23(29)32)13-17-19(25-8-6-10-27-12-9-24-14-27)26-20-15(2)7-5-11-28(20)21(17)30/h5,7,9,11-14,16,25H,4,6,8,10H2,1-3H3/b18-13-

InChI Key

YIWBXRFAAPBTJM-AQTBWJFISA-N

Isomeric SMILES

CCC(C)N1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)NCCCN4C=CN=C4)/SC1=S

Canonical SMILES

CCC(C)N1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)NCCCN4C=CN=C4)SC1=S

Origin of Product

United States

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